1-[(5-Methylheptan-3-yl)amino]propan-2-ol
Description
1-[(5-Methylheptan-3-yl)amino]propan-2-ol is a secondary amino alcohol characterized by a branched alkyl chain (5-methylheptan-3-yl) attached to the amino group of a propan-2-ol backbone. The molecular formula is inferred as C₁₁H₂₅NO, with a molecular weight of approximately 187.32 g/mol (estimated from analogous compounds in ). Its structure combines a hydroxyl group at position 2 of propanol and a secondary amine at position 1, enabling hydrogen bonding and nucleophilic reactivity.
Amino alcohols like this are pivotal in medicinal chemistry due to their dual functional groups, which facilitate interactions with biological targets such as enzymes and receptors. Potential applications include roles as intermediates in drug synthesis or as bioactive molecules in neuroscience and cardiology research .
Properties
Molecular Formula |
C11H25NO |
|---|---|
Molecular Weight |
187.32 g/mol |
IUPAC Name |
1-(5-methylheptan-3-ylamino)propan-2-ol |
InChI |
InChI=1S/C11H25NO/c1-5-9(3)7-11(6-2)12-8-10(4)13/h9-13H,5-8H2,1-4H3 |
InChI Key |
MPSHOKXXUNNBCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CC)NCC(C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(5-Methylheptan-3-yl)amino]propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 5-methylheptan-3-amine with propylene oxide under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature, followed by purification steps to isolate the final product.
Chemical Reactions Analysis
1-[(5-Methylheptan-3-yl)amino]propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(5-Methylheptan-3-yl)amino]propan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of 1-[(5-Methylheptan-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations:
Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., chlorophenyl in ) exhibit receptor-targeted activity (e.g., adrenergic or dopaminergic modulation), while aliphatic analogs like the target compound may prioritize metabolic stability .
Beta-Blocker Analogues: Nadolol () shares the propanolamine core but includes a naphthalenyloxy group, demonstrating how ether linkages and bulky substituents enhance cardiovascular targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
